molecular formula C6H6 B1329798 2,4-Hexadiyne CAS No. 2809-69-0

2,4-Hexadiyne

Cat. No. B1329798
CAS RN: 2809-69-0
M. Wt: 78.11 g/mol
InChI Key: PCTCNWZFDASPLA-UHFFFAOYSA-N
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Description

“2,4-Hexadiyne” is a chemical compound with the molecular formula C6H6 . It is also known by other names such as Dimethylbutadiyne and Dimethyldiacetylene . It is used for research and development purposes .


Synthesis Analysis

2,4-Hexadiyne-1,6-diol can be prepared from propargyl alcohol . It readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It may be used as a starting material in the synthesis of thiarubrine A, an antibiotic .


Molecular Structure Analysis

The molecular weight of 2,4-Hexadiyne is 78.112 Da . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2,4-Hexadiyne readily undergoes polymerization when heated under vacuum or inert gas atmosphere . It is also involved in the Diels-Alder reaction .


Physical And Chemical Properties Analysis

2,4-Hexadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 129.5±0.0 °C at 760 mmHg, and a vapour pressure of 12.4±0.1 mmHg at 25°C . Its enthalpy of vaporization is 35.2±0.8 kJ/mol, and its flash point is 12.3±12.9 °C .

Scientific Research Applications

  • Specific Scientific Field: Polymer Science .
  • Summary of the Application: 2,4-Hexadiyne is used in the liquid-state polymerization of diacetylenes . Polydiacetylenes are extensively studied because of their unique structural, spectral, and optical properties .
  • Methods of Application or Experimental Procedures: The liquid-state polymerization of 2,4-Hexadiyne is studied by calorimetric (DSC) and spectroscopic (in situ EPR) thermal analysis techniques . Unlike the solid-state reaction that demonstrates an autocatalytic behavior, liquid-state polymerization follows a rather unusual zero-order reaction model .
  • Results or Outcomes: The isoconversional kinetic analysis of the calorimetric data reveals that liquid-state polymerization is governed by a well-defined rate-limiting step as evidenced by a nearly constant isoconversional activation energy . Relative to the solid-state process, liquid-state polymerization results in quantitative elimination of the p-toluenesulfonate group and the formation of p-toluenesulfonic acid and a polymeric product of markedly different chemical and phase composition .

Safety And Hazards

2,4-Hexadiyne is a flammable solid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Personal protective equipment should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

hexa-2,4-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCNWZFDASPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70182367
Record name 2,4-Hexadiyne
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Molecular Weight

78.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-brown crystalline solid; [Alfa Aesar MSDS]
Record name 2,4-Hexadiyne
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Vapor Pressure

32.5 [mmHg]
Record name 2,4-Hexadiyne
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Product Name

2,4-Hexadiyne

CAS RN

2809-69-0
Record name 2,4-Hexadiyne
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Record name 2,4-Hexadiyne
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Record name 2,4-Hexadiyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,570
Citations
B Morosin, L Harrah - Acta Crystallographica Section B: Structural …, 1977 - scripts.iucr.org
(IUCr) Two forms of 1,6-diphenoxy-2,4-hexadiyne and the hydrogenated analog, 1,6-diphenoxyhexane Acta Crystallographica Section B Structural Crystallography and Crystal …
Number of citations: 13 scripts.iucr.org
D Bloor, L Koski, GC Stevens, FH Preston… - Journal of Materials …, 1975 - Springer
The thermal polymerization of bis-(p-toluene sulphonate) of 2,4-hexadiyne-1,6-diol has been studied by optical and Raman spectroscopy and X-ray diffraction. Single phase …
Number of citations: 217 link.springer.com
DW Wiley, JC Calabrese, JS Miller - Molecular Crystals and Liquid …, 1989 - Taylor & Francis
Two polymorphs of 2,4-hexadiyne-1,6-diyl bis(2,2,5,5-tetramethyl-1-oxyl-3-pyrroline-3-carboxylate) have been prepared and characterized by X-ray diffraction, infrared, Raman, and …
Number of citations: 18 www.tandfonline.com
JP Aimé, J Lefebvre, M Bertault… - Journal de …, 1982 - jphys.journaldephysique.org
The crystal and molecular structures of monomer pTS (bis-p-toluenesulphonate of 2, 4-hexadiyne 1, 6-diol) have been determined by neutron diffraction at 120 K and 221 K. The low-…
Number of citations: 44 jphys.journaldephysique.org
KC Yee, RR Chance - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
The solid‐state synthesis and properties are reported for a new polydiacetylene: poly[1,6‐di(N‐carbazolyl)‐2,4‐hexadiyne]. The monomer crystals polymerize quantitatively with γ …
Number of citations: 190 onlinelibrary.wiley.com
F Toda, DL Ward, H Hart - Tetrahedron Letters, 1981 - Elsevier
Tetrahedron Letters, Vo1.22, No.59, py 3865 - 5068, 1981 0040-4C~9/81/39~865-04&X?.00/0 Printed in Great Britain 01981 Perga Page 1 Tetrahedron Letters, Vo1.22, No.59, py 3865 …
Number of citations: 92 www.sciencedirect.com
RR Chance, GN Patel - Journal of Polymer Science: Polymer …, 1978 - Wiley Online Library
… The absorption maximum for the diacetylene linkage occurs at ca 5 eV from the published data34 on 2-4-hexadiyne-1,6-diol, HDD (R = CH20H) where there is no R-group interference. …
Number of citations: 74 onlinelibrary.wiley.com
DA Fisher, DN Batchelder… - … Section B: Structural …, 1978 - scripts.iucr.org
(IUCr) Structure of 2,4-hexadiyn-1-ol at 110 K Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 34 Part 7 …
Number of citations: 13 scripts.iucr.org
C Galiotis, RJ Young… - Journal of Polymer …, 1983 - Wiley Online Library
Resonance Raman spectroscopy has been used to measure the frequencies of the vibrational modes of the polymer backbone of fully and partially polymerized crystals of an ethyl …
Number of citations: 98 onlinelibrary.wiley.com
PM Wilson, DC Martin - Journal of materials research, 1992 - cambridge.org
Droplets of 1,6–di (N-carbazolyl)-2,4 hexadiyne (DCHD) polydiacetylene were prepared by room temperature evaporation of dilute (0.01 wt. %) solution of the monomer in chloroform …
Number of citations: 25 www.cambridge.org

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